哇巴因配基

描述

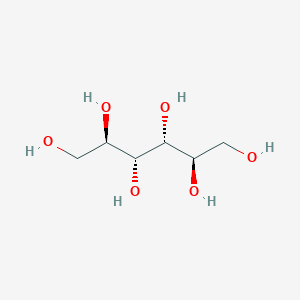

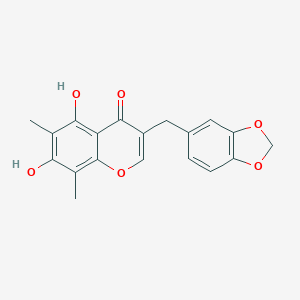

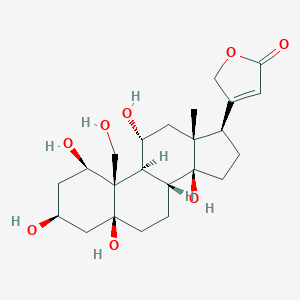

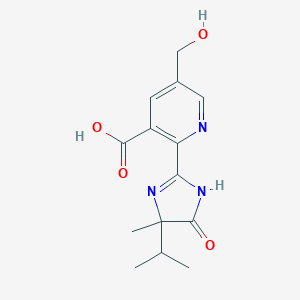

Ouabagenin is a naturally occurring steroidal compound that belongs to the class of cardenolides. It is an aglycon of the cardiac glycoside ouabain, which has been used for centuries in the treatment of congestive heart failure. Ouabagenin is characterized by its highly oxygenated structure, which includes six hydroxy groups and a β-oriented butenolide moiety .

科学研究应用

作用机制

Target of Action

Ouabagenin, also known as g-Strophanthidin, primarily targets the Sodium/Potassium-transporting ATPase subunits . These subunits are integral membrane proteins responsible for establishing and maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane, which are essential for osmoregulation, nerve impulse transmission, and cardiac, skeletal, and smooth muscle contractions .

Mode of Action

Ouabagenin inhibits the Na-K-ATPase membrane pump , resulting in an increase in intracellular sodium and calcium concentrations . This inhibition leads to increased intracellular concentrations of calcium, which may promote the activation of contractile proteins such as actin and myosin . Ouabagenin also impacts the electrical activity of the heart, increasing the slope of phase 4 depolarization, shortening the action potential duration, and decreasing the maximal diastolic potential .

Biochemical Pathways

The inhibition of the Na-K-ATPase by Ouabagenin activates multiple downstream signal transduction pathways . This functional modulation of Na+/K±ATPase is implicated in the regulation of diverse physiological and pathological states . Importantly, cardenolides like Ouabagenin have received considerable attention for their preventive actions against proliferative diseases such as cancer .

Pharmacokinetics

It is known that ouabagenin has a protein binding of approximately 60% . More research is needed to fully understand the pharmacokinetics of Ouabagenin.

Result of Action

The inhibition of the Na-K-ATPase by Ouabagenin leads to an increase in intracellular sodium and calcium concentrations . This can result in the activation of contractile proteins such as actin and myosin, affecting cellular functions . Moreover, Ouabagenin’s impact on the electrical activity of the heart can influence heart rate and rhythm .

Action Environment

The action, efficacy, and stability of Ouabagenin can be influenced by various environmental factors. For instance, the cellular sensitivity to Ouabagenin can vary depending on the cell type and experimental conditions . Some cell types, such as Ma104, are resistant to Ouabagenin toxicity, even though their Na-K-ATPase isoforms possess high affinity for this glycoside . More research is needed to fully understand how environmental factors influence the action of Ouabagenin.

生化分析

Biochemical Properties

Ouabagenin interacts with the Sodium/potassium-transporting ATPase subunit alpha-1, alpha-2, and alpha-3 . It inhibits these enzymes, leading to an increase in intracellular sodium and calcium concentrations . This interaction is crucial in the role of Ouabagenin in biochemical reactions.

Cellular Effects

Ouabagenin has diverse effects on various types of cells. In renal cells, for instance, it has been observed to differ in terms of Na-K-ATPase inhibition and cell signaling activation . The effects of Ouabagenin also diverge in MDCK and Ma104 cells . It influences cell function by affecting cell signaling pathways and gene expression .

Molecular Mechanism

The mechanism of action of Ouabagenin involves its inhibition of the Na-K-ATPase membrane pump . This results in an increase in intracellular sodium and calcium concentrations . Increased intracellular concentrations of calcium may promote activation of contractile proteins such as actin and myosin .

Temporal Effects in Laboratory Settings

Its synthesis has been achieved by assembly of the AB-ring, D-ring, and butenolide moieties .

Dosage Effects in Animal Models

The effects of Ouabagenin vary with different dosages in animal models. For instance, it has been found to be approximately one-half as active on the heart as ouabain in cats, and about one-third as active in frogs .

Metabolic Pathways

Ouabagenin is involved in metabolic pathways that involve the Sodium/potassium-transporting ATPase subunit alpha-1, alpha-2, and alpha-3 . It inhibits these enzymes, leading to an increase in intracellular sodium and calcium concentrations .

Transport and Distribution

It is known to inhibit the Na-K-ATPase membrane pump, which could potentially affect its localization or accumulation .

Subcellular Localization

Given its interaction with the Sodium/potassium-transporting ATPase, it is likely to be found in areas of the cell where this enzyme is present .

准备方法

Synthetic Routes and Reaction Conditions: The total synthesis of ouabagenin involves the assembly of the AB-ring, D-ring, and butenolide moieties. The AB-ring is constructed from ®-perillaldehyde through a Diels–Alder reaction followed by sequential oxidations. The intermolecular acetal formation of the AB-ring and D-ring fragments, combined with intramolecular radical and aldol reactions, assembles the steroidal skeleton in a stereoselective manner. The final step involves the stereoselective installation of the C17-butenolide via Stille coupling and hydrogenation .

Industrial Production Methods: While specific industrial production methods for ouabagenin are not extensively documented, the scalable synthesis of ouabagenin has been achieved through strategic redox relay techniques. This method allows for the efficient production of ouabagenin by incorporating both redox and protective group strategies .

化学反应分析

Types of Reactions: Ouabagenin undergoes various chemical reactions, including oxidation, reduction, and substitution. The highly oxygenated structure of ouabagenin poses a synthetic challenge, requiring precise control over reaction conditions to achieve the desired stereochemistry .

Common Reagents and Conditions:

Oxidation: Sequential oxidations are used to construct the multiply oxygenated cis-decalin structure of the AB-ring.

Reduction: Hydrogenation is employed in the final step to install the C17-butenolide.

Substitution: Stille coupling is used for the stereoselective installation of the butenolide moiety.

Major Products: The major product formed from these reactions is ouabagenin itself, which can be further modified to produce various derivatives with potential biological activities .

相似化合物的比较

Ouabain: Ouabagenin is the aglycon of ouabain, sharing a similar structure but lacking the glycosidic moiety.

Digitoxin: Another cardiac glycoside with a similar mechanism of action but differing in its glycosidic components.

Uniqueness: Ouabagenin is unique due to its highly oxygenated structure and the presence of a β-oriented butenolide moiety. This structural complexity poses significant synthetic challenges, making ouabagenin a valuable target for the development of new synthetic methodologies .

属性

IUPAC Name |

3-[1,3,5,11,14-pentahydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O8/c1-20-9-16(26)19-15(23(20,30)5-3-14(20)12-6-18(28)31-10-12)2-4-21(29)8-13(25)7-17(27)22(19,21)11-24/h6,13-17,19,24-27,29-30H,2-5,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXSABLKMKAINIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1(CCC2C4=CC(=O)OC4)O)CCC5(C3(C(CC(C5)O)O)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871711 | |

| Record name | 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

508-52-1 | |

| Record name | Ouabagenin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97088 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(alphaR)-7,8-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine](/img/structure/B150354.png)